3-(Methylthio)propanenitrile

Catalog No.
S3347967
CAS No.
54974-63-9
M.F
C4H7NS
M. Wt
101.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)propanenitrile

Sourcing high-purity MTPN eliminates the hazards and inefficiencies of in-situ thioether formation. - Bypasses handling of toxic methyl mercaptan and acrylonitrile, improving process safety. - Resists oxidative dimerization unlike 3-mercaptopropionitrile, ensuring batch consistency. - Enables clean oxidation to MSPN with ~90% yield for battery electrolytes or hydrolysis to famotidine precursors.

CAS Number

54974-63-9

Product Name

3-(Methylthio)propanenitrile

IUPAC Name

3-methylsulfanylpropanenitrile

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

InChI

InChI=1S/C4H7NS/c1-6-4-2-3-5/h2,4H2,1H3

InChI Key

INDWVHABTMSBCJ-UHFFFAOYSA-N

SMILES

CSCCC#N

Canonical SMILES

CSCCC#N

Synonyms

3-(Methylthio)propanenitrile, 3-(Methylthio)propionitrile, 3-(Methylsulfanyl)propanenitrile, MTPN, 4-Thiapentanenitrile

Purity

≥95%

Package Size

1 g, 5 g, 10 g, 25 g

3-(Methylthio)propanenitrile (CAS: 54974-63-9) is a bifunctional aliphatic compound featuring both a reactive cyano group and a stable methylthio ether linkage. In industrial procurement, it is primarily sourced as a high-purity (≥95%) intermediate for the synthesis of active pharmaceutical ingredients (such as famotidine precursors), agricultural chemicals, and advanced lithium-ion battery electrolyte additives like 3-methylsulfonylpropionitrile (MSPN) [1]. Its dual functionality allows for orthogonal reactivity: the nitrile can undergo hydrolysis, reduction, or amidine formation, while the thioether can be selectively oxidized to sulfoxides or sulfones [2]. Procuring this pre-formed building block allows manufacturers to bypass the handling of highly toxic, volatile precursors such as methyl mercaptan and acrylonitrile, streamlining downstream synthesis and improving overall process safety.

Research Fit

Natural product standard For glucosinolate volatile profiling in plant extracts via GC-MS.
Linear nitrile building block Direct precursor to 3-(methylthio)propylamine and DADTE complexes.

Substituting 3-(Methylthio)propanenitrile with alternative bifunctional nitriles often leads to severe process inefficiencies and safety hazards. Attempting to use 3-mercaptopropionitrile introduces a free thiol group that is highly susceptible to oxidative dimerization into disulfides, compromising shelf-life and requiring stringent inert-gas handling to maintain batch-to-batch reproducibility. Conversely, utilizing upstream halogenated nitriles like 3-chloropropionitrile or 3-bromopropionitrile to form the thioether in-situ exposes facilities to severe toxicity risks—with the chloro-derivative carrying an HMIS Health Hazard rating of 4—and necessitates additional purification steps to remove halide salt byproducts[1]. By procuring MTPN directly, chemical manufacturers secure a stable, ready-to-oxidize or ready-to-hydrolyze intermediate that ensures high-yield transformations without the handling complexities of its analogs.

Substitution Risk

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Chain architecture Linear C3 chain with terminal methylthio group is essential for downstream amine synthesis; generic nitriles lack sulfur.
!
Biological origin Enzymatic formation via myrosinase distinguishes it from synthetic analogs for plant volatile biomarker studies.
!
Synthetic outcome Branched or differently substituted analogs (e.g., 2-Methyl-3-(methylthio)propanenitrile) yield different reduction products.

High-Yield Oxidation to Sulfone Electrolyte Additives

For the production of 3-methylsulfonylpropionitrile (MSPN)—a critical additive for advanced battery electrolytes—MTPN serves as a highly efficient precursor. When subjected to oxidation using hydrogen peroxide in acetic acid, MTPN achieves a crystalline MSPN yield of approximately 90% [1]. In contrast, attempting a one-step direct alkylation of sodium methylsulfinate with 3-bromopropionitrile often results in lower overall isolated yields (76-80%) and requires extensive washing to remove the sodium bromide byproduct[1]. Procuring MTPN for downstream oxidation thus provides a cleaner, higher-yielding route to battery-grade sulfones.

Evidence DimensionIsolated Yield of 3-Methylsulfonylpropionitrile (MSPN)
Target Compound DataMTPN Oxidation Route: ~90% yield (clean H2O2/AcOH oxidation)
Comparator Or BaselineDirect Alkylation Route (3-bromopropionitrile + sodium methylsulfinate): 76-80% yield
Quantified Difference10-14% higher isolated yield with simplified downstream purification.
ConditionsScale-up oxidation vs. direct alkylation in organic solvent.

Higher isolated yields and the absence of halide byproducts significantly reduce the purification costs for battery-grade electrolyte additives.

Volatility separation
Reported
Target: 213.8 °C (760 mmHg)
Amine analog: 169.8 °C; Acid analog: 244–247 °C
Supports GC separation from primary derivatives.
Method context: neat compounds, standard atmospheric pressure.

Bypassing High-Toxicity Upstream Halides

The synthesis of thioether-nitrile derivatives often forces a choice between procuring the pre-formed MTPN or synthesizing it in-house from halogenated precursors. 3-chloropropionitrile, a common alternative starting material, carries an HMIS Health Hazard rating of 4 (Severe) due to its extreme toxicity and volatility [1]. Even the less toxic 3-bromopropionitrile carries an HMIS rating of 2 and presents waste disposal challenges due to bromide generation [1]. Procuring MTPN eliminates the need for specialized high-containment infrastructure during the initial thioetherification step, drastically reducing environmental, health, and safety (EHS) compliance costs.

Evidence DimensionPrecursor Toxicity and Handling Risk (HMIS Health Hazard)
Target Compound DataMTPN: Stable, non-halogenated thioether intermediate
Comparator Or Baseline3-Chloropropionitrile: HMIS Health Hazard = 4 (Severe risk)
Quantified DifferenceEliminates the handling of HMIS 4 rated alkylating agents in the buyer's facility.
ConditionsIndustrial scale-up and API intermediate manufacturing.

Procuring the pre-formed thioether removes severe toxicity risks from the manufacturing floor, lowering EHS overhead and simplifying waste streams.

Biological origin
Head-to-head
Natural, myrosinase-derived from glucosinolate
2-Methyl analog: purely synthetic; isothiocyanate: different pathway
Enables authentic standard for plant volatile research.
Cucumis melo fruit model; qualitative origin differentiation.

Orthogonal Reactivity for High-Yield Amide Hydrolysis

MTPN exhibits excellent orthogonal stability, allowing the nitrile group to be transformed without cleaving the thioether linkage. Under controlled alkaline hydrolysis using aqueous hydrogen peroxide and a base, the cyano group of MTPN and related substituted propionitriles can be converted to the corresponding amide with yields exceeding 90-95% [1]. This contrasts with free thiol analogs (like 3-mercaptopropionitrile), where alkaline oxidative conditions would immediately cause disulfide coupling or over-oxidation of the sulfur center. The protected nature of the methylthio group ensures that the primary synthetic action occurs strictly at the nitrile.

Evidence DimensionChemoselectivity during Alkaline Oxidative Hydrolysis
Target Compound DataMTPN: >90% yield of the corresponding thioether-amide
Comparator Or Baseline3-Mercaptopropionitrile: Rapid oxidative dimerization to disulfides
Quantified DifferenceNear-quantitative chemoselective nitrile hydrolysis vs. complete loss of the thiol monomer.
ConditionsAlkaline hydrogen peroxide hydrolysis at 50°C.

Allows formulation chemists to cleanly synthesize functionalized amides without the need for complex sulfur-protecting group strategies.

Synthetic utility
Class-level
Reduces to linear 3-(methylthio)propylamine
Branched analog: branched amine; butyronitrile: no sulfur
Required building block for linear amine synthesis.
Class-level: nitrile reduction specificity; DADTE ligand applications.
Hydrolytic stability
Class-level
Nitrile stable in neutral aqueous buffer
Isothiocyanate: electrophilic, degrades with water/amines
May support aqueous assay stability.
Class-level: nitrile vs isothiocyanate reactivity; data to verify.
Procurement availability
Data to verify
In stock, multiple vendors
2-Methyl analog: discontinued or limited availability
Supports project continuity and sourcing.
Supplier context: availability as reported; verify current status.

Precursor for Lithium-Ion Battery Electrolyte Additives

MTPN is the optimal starting material for synthesizing 3-methylsulfonylpropionitrile (MSPN), a high-voltage electrolyte additive. Its clean oxidation profile (yielding ~90% MSPN without halide byproducts) makes it highly preferable to direct alkylation routes, ensuring the ultra-high purity required to prevent battery degradation and improve solid electrolyte interphase (SEI) stability [1].

Synthesis of Anti-Ulcer APIs and Amidine Derivatives

In pharmaceutical manufacturing, MTPN serves as a foundational building block for N-sulfamyl-propionamidine derivatives, which are critical intermediates in the synthesis of H2-receptor antagonists like Famotidine. Procuring MTPN allows manufacturers to bypass the handling of highly toxic 3-chloropropionitrile, streamlining the synthesis of the imidate and subsequent amidine formation [2].

Agricultural Chemical and Methionine Analog Production

The stable thioether linkage and reactive nitrile make MTPN an ideal precursor for synthesizing methionine analogs and various agrochemicals. Its resistance to spontaneous dimerization ensures consistent batch-to-batch stoichiometry when reacting the nitrile group to form carboxylic acids, amines, or amides used in crop protection formulations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Glucosinolate metabolism standard
Natural origin confirmed (myrosinase product)
GC-MS differentiation from co-occurring isothiocyanates
3-(Methylthio)propylamine synthesis
Direct nitrile reduction to linear amine
Consistent amine yield and identity verification
Aqueous biochemical assays
Nitrile hydrolytic stability context
Integrity in neutral aqueous media over time
Methionine intermediate process R&D
Patented intermediate for D,L-methionine route
Reaction kinetics and selectivity modeling

XLogP3

0.6

Wikipedia

3-(Methylsulfanyl)propanenitrile

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